molecular formula C18H22N2O4S B2470774 (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-89-9

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2470774
CAS RN: 865199-89-9
M. Wt: 362.44
InChI Key: CIHDUMXKHNHUEM-HNENSFHCSA-N
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Description

“(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound that belongs to the class of thiazol-2-imine derivatives . Thiazol-2-imine derivatives are weak acids or bases, and in solution, they exist in either their ionized or nonionized states . A high degree of ionization is essential for good water solubility of a drug molecule and is required for drug–receptor interactions, whereas the nonionized form improves a drug’s lipophilicity, allowing the ligand to cross the cell membrane .


Synthesis Analysis

The synthesis of thiazol-2-imine derivatives can be achieved through various methods. One such method involves the reductive amination of a polymer-supported aldehyde with anilines followed by acylation to give the corresponding amides . Another method involves the [3,3]-sigmatropic rearrangement/5-exo-dig cyclization of N-propargylamines .


Molecular Structure Analysis

The molecular structure of thiazol-2-imine derivatives is complex and can be analyzed using quantum mechanical approaches . These approaches can provide accurate predictions of the acetonitrile pKa’s of these derivatives .


Chemical Reactions Analysis

Thiazol-2-imine derivatives can undergo various chemical reactions. For instance, they can participate in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents in this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazol-2-imine derivatives are directly related to their therapeutic action . These properties include solubility, partition coefficient, hydrogen-bonding ability, degree of ionization, and protein binding affinity .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

The compound has been identified as a key intermediate in the synthesis of various complex molecules. For instance, it has been used in the synthesis of cefixime, an antibiotic, showcasing its utility in pharmaceutical manufacturing (Liu Qian-chun, 2010), (Tian Da-kui, 2009).

Complexation with Metal Ions

Research indicates that the thiazole moiety in the molecule can coordinate with metal ions to form complexes. Studies have demonstrated the formation of complexes with nickel, copper, and zinc, suggesting potential applications in coordination chemistry and materials science (W. M. Singh & J. Baruah, 2008).

Green Chemistry Applications

Efficient and environmentally friendly synthesis routes have been explored using this compound. A notable example is its use in a green synthesis method that utilizes ionic liquid media. This points towards its relevance in promoting sustainable and eco-friendly chemical practices (A. Shahvelayati et al., 2017).

Pharmaceutical and Biological Activity

The compound and its derivatives have been investigated for their antimicrobial properties. Studies show that these compounds exhibit significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (N. Mishra et al., 2019), (H. M. Mohamed, 2014 & 2021), (I. Yilmaz & A. Cukurovalı, 2003).

Mechanism of Action

The mechanism of action of thiazol-2-imine derivatives is largely governed by their physicochemical features. For instance, the ionization degree (pKa) plays a significant role in the design of smart drug delivery systems . A high degree of ionization of a drug ligand is a prerequisite for good water solubility and therefore high hydrophilicity, which is required for drug–receptor interactions .

Future Directions

The future directions in the study of thiazol-2-imine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient methodologies for their synthesis , and the exploration of their potential as tyrosinase inhibitors could be areas of future research.

properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-13-8-9-14-15(10-13)25-18(20(14)11-16(21)24-2)19-17(22)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHDUMXKHNHUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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